(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride
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Overview
Description
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is a chiral amino acid derivative with the molecular formula C4H11Cl2N2O2. It is a dihydrochloride salt form of 2,3-diaminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-aspartic acid or its derivatives.
Amidation: The carboxyl group of the starting material is converted to an amide using reagents like ammonia or amines.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid (HCl) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It participates in metabolic pathways related to amino acid biosynthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging for tumor diagnosis.
(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride: A similar amino acid derivative with different functional groups.
Uniqueness
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is unique due to its specific chiral configuration and functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research further highlight its importance .
Properties
CAS No. |
121054-30-6 |
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Molecular Formula |
C4H11ClN2O2 |
Molecular Weight |
154.59 g/mol |
IUPAC Name |
(2S,3S)-2,3-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |
InChI Key |
NEHFUDRQKLUYRZ-GVOALSEPSA-N |
SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)N.Cl |
Canonical SMILES |
CC(C(C(=O)O)N)N.Cl |
Synonyms |
121054-30-6; BUTANOICACID,2,3-DIAMINO-,HYDROCHLORIDE(1:2),(2R,3R)-REL-; (3S,2S)-2,3-Diaminobutyricacid2HCl; AK-55337; SC-10141; (2S,3S)-2,3-Diaminobutanoicaciddihydrochloride |
Origin of Product |
United States |
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